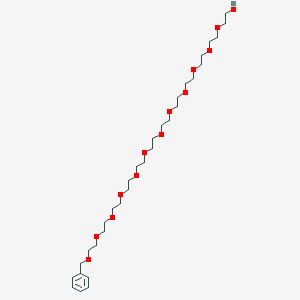

![molecular formula C15H14O3 B178261 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid CAS No. 176212-50-3](/img/structure/B178261.png)

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

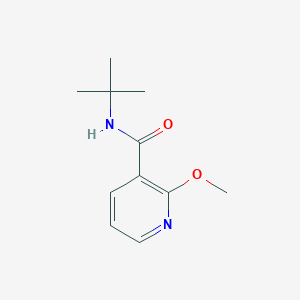

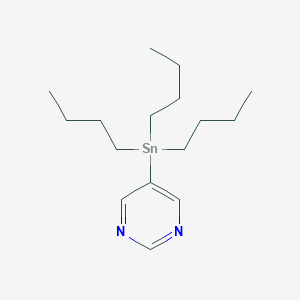

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid, also known as 4-(Hydroxymethyl)phenylacetic acid, is a chemical compound with the molecular formula C9H10O3 . It is a white crystalline solid .

Synthesis Analysis

The synthesis of compounds similar to 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in carbon–carbon bond forming reactions and involves the use of organoboron reagents . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid consists of nine carbon atoms, ten hydrogen atoms, and three oxygen atoms . The InChI Key is FWZBPBKAANKOJQ-UHFFFAOYSA-N .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a key reaction involved in the synthesis of compounds like 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid . This reaction involves the coupling of organoboron reagents with other organic compounds under mild and functional group tolerant conditions .Physical And Chemical Properties Analysis

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid is a white crystalline solid with a melting point of 131-134 °C (lit.) . Its density is 1.271±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen

Degradation and Biotoxicity Studies

Advanced oxidation processes (AOPs) are used for the degradation of various compounds, including acetaminophen, from aqueous mediums. Research on AOP by-products, their biotoxicity, and proposed degradation pathways contributes to enhancing the degradation of contaminants by AOP systems (Qutob et al., 2022).

Anticancer Potential of Phenolic Compounds

Cinnamic acid derivatives, possessing three main reactive sites, have garnered attention in medicinal research as anticancer agents. Despite their rich medicinal tradition, these compounds have been underutilized, indicating a significant area for future research and application in anticancer therapies (De et al., 2011).

Antioxidant Properties and Health Benefits

Hydroxycinnamic acids (HCAs) are explored for their in vitro antioxidant activity and potential health benefits, focusing on structure-activity relationships to generate potent antioxidant molecules. This research area aims to optimize molecular leads for management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Pharmacological and Industrial Relevance

Phosphonic acids, characterized by a specific functional group, are employed across a wide range of applications due to their bioactive properties and potential in designing supramolecular or hybrid materials, functionalization of surfaces, and more. This versatility points to the importance of synthesis methods for phosphonic acids in various research projects (Sevrain et al., 2017).

Biotechnological Routes from Biomass

Lactic acid production from biomass and its use as a feedstock for the green chemistry of the future, including the synthesis of biodegradable polymers and potentially valuable chemicals, showcases the biotechnological applications of organic acids derived from renewable resources (Gao et al., 2011).

Safety and Hazards

The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Biochemical Pathways

It is possible that the compound may be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its therapeutic potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3’-(Hydroxymethyl)-biphenyl-4-acetic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with targets .

Eigenschaften

IUPAC Name |

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUKJKCPZRFKPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

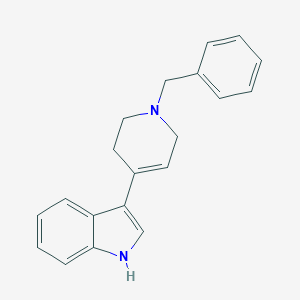

![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)

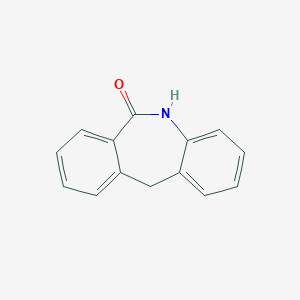

![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)